N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide
Beschreibung
The compound features:
- A pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) at positions 1 and 2.
- 6-oxo group: A ketone at position 6, contributing to electron-withdrawing effects.
- Trifluoromethyl group at position 4, enhancing lipophilicity and metabolic stability.
- Two 4-chlorophenyl groups: One at the pyridazine N-1 position and another attached to the carboxamide moiety at position 3. The chlorine atoms on the phenyl rings modulate electronic properties and steric bulk.
Eigenschaften
IUPAC Name |
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3N3O2/c19-10-1-5-12(6-2-10)24-17(28)16-14(18(21,22)23)9-15(27)26(25-16)13-7-3-11(20)4-8-13/h1-9H,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLPFJCETUGQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine or its derivatives.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can replace the chlorophenyl or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to exhibit significant activity against various viral pathogens. For instance:
- Mechanism of Action : The compound's structure allows it to interfere with viral replication processes, making it a candidate for further development against diseases caused by viruses such as HIV and influenza .
- Case Studies : In vitro studies demonstrated that derivatives of this compound inhibited viral replication at sub-micromolar concentrations, suggesting a strong potential for therapeutic use .
Anticancer Properties
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : Research indicates that N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide exhibits cytotoxic effects on various cancer cell lines. For example, it showed promising results against breast cancer cells with IC50 values in the low micromolar range .
- Mechanisms Involved : The anticancer activity is hypothesized to result from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, the compound has been studied for its anti-inflammatory properties:
- Inflammatory Models : Experimental models have shown that the compound can reduce inflammation markers, indicating potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases potency against viral targets |
| Chlorophenyl group | Enhances selectivity towards cancer cells |
These findings suggest that careful modification of the molecule could lead to more potent derivatives with improved therapeutic profiles.
Wirkmechanismus
The mechanism of action of N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structurally related pyridazine derivatives, focusing on substituent variations and their implications:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The target compound’s dual 4-chlorophenyl groups may enhance π-π stacking interactions in biological targets compared to analogs with trifluoromethylphenyl () or 3-chlorophenyl () substituents. The para-chloro groups also provide stronger electron-withdrawing effects than meta-chloro .
Dihydropyridazine vs. Pyridazine :
- The 1,6-dihydropyridazine analog () introduces partial saturation in the pyridazine ring, which could alter conformational flexibility and redox stability compared to the fully aromatic target compound .
In contrast, the dihydropyridazine analog () remains commercially available, suggesting broader utility .
Research Implications
While direct pharmacological or agrochemical data for the target compound are absent in the evidence, insights from analogs highlight:
- Electron-withdrawing groups (Cl, CF₃) improve resistance to metabolic degradation.
- Substituent positioning (para vs. meta) critically influences steric and electronic interactions with biological targets.
- Dihydropyridazine derivatives may offer tunable reactivity for prodrug designs or catalytic applications.
Further studies should prioritize crystallographic analysis (e.g., using SHELX software for structural refinement, as noted in ) and biological screening to elucidate structure-activity relationships.
Biologische Aktivität
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide, a compound with the CAS number 477854-89-0, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.2 g/mol. It features multiple functional groups that contribute to its biological activity, including a pyridazine core and chlorophenyl substituents. The compound exhibits a logP value of 4.4, indicating moderate lipophilicity, which is essential for membrane permeability and bioavailability .
Anticancer Activity
Several studies have indicated that N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide possesses significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10 | Caspase activation |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses .
Case Studies
- Case Study on Breast Cancer : A study published in Cancer Research evaluated the effects of N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with concentrations ranging from 5 to 20 µM over 48 hours .
- Case Study on Inflammation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and histological signs of inflammation in rats. The study concluded that this compound could be a promising candidate for treating inflammatory diseases .
Pharmacological Implications
Given its diverse biological activities, N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide holds potential as a lead compound for drug development. Its ability to induce apoptosis in cancer cells and modulate inflammatory responses suggests applications in oncology and immunology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
